4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE
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Overview
Description
4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is a complex organic compound that features a benzamide core structure with ethoxy and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-2-carboxaldehyde with piperidine in the presence of a suitable catalyst.
Ethoxylation: The next step involves the introduction of the ethoxy group. This can be done by reacting the piperidine intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the benzamide core. This can be achieved by reacting the ethoxylated piperidine intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl)pyrimidin-2-ylamino)phenyl]carboxamide: This compound shares structural similarities with 4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE, particularly in the presence of the thiophene and piperidine moieties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-2-24-18-7-5-17(6-8-18)20(23)21-11-14-22-12-9-16(10-13-22)19-4-3-15-25-19/h3-8,15-16H,2,9-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYHLVOGVCELIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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